(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 190897-47-3
VCID: VC21540963
InChI: InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
SMILES: CC(CNC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

CAS No.: 190897-47-3

Cat. No.: VC21540963

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid - 190897-47-3

CAS No. 190897-47-3
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name (2S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Standard InChI Key GDQRNRYMFXDGMS-LURJTMIESA-N
Isomeric SMILES C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O
SMILES CC(CNC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(CNC(=O)OC(C)(C)C)C(=O)O

Chemical Identity and Structural Properties

Basic Information

(S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is an amino acid derivative with protected amine functionality. The compound is registered with CAS number 190897-47-3 and possesses a chiral center at the C-2 position with an S-configuration . The presence of both carboxylic acid and protected amine functionalities makes this molecule a versatile building block in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

PropertyValue
Molecular FormulaC₉H₁₇NO₄
Molecular Weight203.24 g/mol
Physical StateWhite to off-white solid
SolubilitySoluble in organic solvents (acetone, dichloromethane); Limited solubility in water
Melting PointApproximately 110-115°C
Optical Rotation[α]D typically negative (due to S-configuration)
Functional GroupsCarboxylic acid, Boc-protected amine, methyl branch

The compound contains three key functional groups: a carboxylic acid, a tert-butoxycarbonyl-protected amine, and a methyl substituent at the α-position. The presence of these functional groups allows for selective reactions at different sites of the molecule.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid typically involves Boc protection of the amine group in an appropriate precursor. Several synthetic routes have been developed, with the most common approach utilizing (Boc)₂O (di-tert-butyl dicarbonate) as the protecting reagent in the presence of a suitable base .

Boc Protection Methods

One of the most efficient methods for preparing (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid involves the use of di-tert-butyl dicarbonate in a mixed solvent system. A particularly effective approach utilizes acetone and water as solvents with triethylamine (Et₃N) as a base, resulting in high yields and shorter reaction times . This methodology represents an improvement over conventional methods due to its operational simplicity, high yields, and reduced environmental impact.

The reaction can be represented as follows:

(S)-3-amino-2-methylpropanoic acid + (Boc)₂O → (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

This approach offers several advantages including:

  • Use of readily available and cost-effective reagents

  • High yield of the desired product

  • Simplified purification procedures

  • Environmentally friendly reaction conditions

  • Scalability for industrial applications

Alternative Synthetic Strategies

Alternative synthetic routes to (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid include:

  • Starting from protected serine derivatives followed by C-methylation and subsequent transformations

  • Enzymatic resolution of racemic mixtures to obtain the optically pure (S)-enantiomer

  • Asymmetric synthesis utilizing chiral auxiliaries or catalysts

Each methodology has specific advantages and limitations, with the choice of synthetic route typically dependent on the scale of production, available starting materials, and required purity of the final product.

Analytical Characterization

Spectroscopic Analysis

The structure and purity of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid can be confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the molecular structure, with characteristic signals corresponding to specific structural features.

In ¹H NMR analysis, the compound typically shows:

  • A singlet at approximately δ 1.44 ppm corresponding to the nine protons of the tert-butyl group

  • A doublet at approximately δ 1.15-1.25 ppm for the methyl group at the α-position

  • Multiplets for the diastereotopic protons adjacent to the nitrogen atom

  • A broad signal at approximately δ 5.0-5.5 ppm for the NH proton

  • A broad signal at higher chemical shift for the carboxylic acid proton

¹³C NMR spectroscopy reveals signals for carbonyl carbons (carboxylic acid and carbamate), the quaternary carbon of the tert-butyl group, and various methylene, methine, and methyl carbons.

Other Analytical Methods

Mass spectrometry is useful for confirming the molecular weight of the compound, with the expected molecular ion peak at m/z 203 . Additionally, techniques such as infrared spectroscopy, X-ray crystallography, and high-performance liquid chromatography (HPLC) can provide complementary information about the structure, conformation, and purity of the compound.

Chiral HPLC analysis is particularly important for confirming the enantiomeric purity of the compound, especially when it is intended for use in asymmetric synthesis or pharmaceutical applications.

Applications in Organic Synthesis

Peptide Synthesis

Reactivity and Chemical Transformations

Carboxylic Acid Modifications

The carboxylic acid group in (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid can undergo various transformations including:

  • Esterification to form corresponding esters

  • Amidation to form amide derivatives

  • Reduction to form alcohols

  • Activation for peptide coupling reactions

These transformations allow for diverse functionalization at the carboxylic acid terminus while maintaining the integrity of the Boc-protected amine.

Boc Deprotection

A key reaction of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid is the selective removal of the Boc protecting group under acidic conditions. This deprotection typically employs trifluoroacetic acid (TFA) in dichloromethane or other acidic reagents . The reaction proceeds through the protonation of the tert-butyl carbamate, followed by the loss of carbon dioxide and isobutene, revealing the free amine functionality.

The freed amine can then participate in further reactions, such as amide bond formation in peptide synthesis or other nitrogen-focused transformations.

Methyl Group Reactivity

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid exist, each with unique properties and applications. Table 2 summarizes some important related compounds.

Table 2: Structural Analogs of (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

CompoundStructural DifferenceCIDMolecular Weight
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acidN-ethyl substituent62827903231.29 g/mol
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acidAdditional hydroxyl group at C-266174172219.23 g/mol
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoateMethyl ester instead of free acidNot specified217.27 g/mol

These related compounds share certain structural features with (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid but differ in specific functional groups, leading to distinct chemical properties and applications.

Comparative Reactivity

The reactivity patterns of these structural analogs vary based on their specific functional groups. For instance, the N-ethylated derivative (3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid) exhibits different nucleophilicity at the nitrogen atom compared to the parent compound . Similarly, the presence of a hydroxyl group in 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid introduces additional complexity in terms of hydrogen bonding capabilities and potential for further functionalization .

The methyl ester derivative ((S)-Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate) lacks the free carboxylic acid functionality, resulting in altered reactivity patterns and physical properties.

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